molecular formula C7H9NO2S2 B2857463 2-Amino-4-(methylsulfonyl)benzenethiol CAS No. 731760-48-8

2-Amino-4-(methylsulfonyl)benzenethiol

Cat. No. B2857463
M. Wt: 203.27
InChI Key: WFICJTMKAFXYPQ-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfonyl)benzenethiol, also known as mesna, is a sulfhydryl compound that has been widely used in clinical practice as a cytoprotective agent. It is a water-soluble compound that has been shown to protect against the toxic effects of chemotherapeutic agents, particularly those that produce reactive oxygen species.

Scientific Research Applications

Unexpected Formation of Benzothiazoles

Research highlights the role of 2-Amino-4-(methylsulfonyl)benzenethiol in the unexpected formation of benzothiazoles during the synthesis of new heterocycles, specifically benzo-1,2,4-dithiazines. The study indicates a simple and efficient method to prepare these compounds, showcasing the compound's utility in heterocyclic chemistry (Fajkusová & Pazdera, 2008).

Coenzyme M Analogues

2-Amino-4-(methylsulfonyl)benzenethiol and its analogues have been investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study underscores the compound's relevance in biochemistry, particularly in the context of methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Molecular Electronic Device

A molecule containing a nitroamine redox center, similar in structure to 2-Amino-4-(methylsulfonyl)benzenethiol, was used in a self-assembled monolayer in an electronic device, demonstrating the compound's potential in molecular-scale electronics. The device exhibited negative differential resistance and a significant on-off peak-to-valley ratio, highlighting the compound's role in advancing electronic materials research (Chen, Reed, Rawlett, & Tour, 1999).

Heterocyclic Ketenethioacetal Derivatives

The compound's utility is further illustrated in the synthesis and reaction of heterocyclic ketenethioacetal derivatives, where 2-Amino-4-(methylsulfonyl)benzenethiol reacted with nucleophilic reagents, leading to the production of replacement products of methylthio groups in good yields. This research contributes to the field of organic synthesis and offers insights into the chemical reactivity of sulfur-containing compounds (Tominaga, Morita, Matsuda, & Kobayashi, 1975).

Schiff Base Synthesis

Another study focuses on the synthesis and crystal structure of a new Schiff base involving 2-Amino-4-(methylsulfonyl)benzenethiol, demonstrating the compound's application in the preparation of complex molecules with potential biological activity. The detailed structural analysis provided by this research contributes to the understanding of molecular interactions and properties (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

properties

IUPAC Name

2-amino-4-methylsulfonylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-12(9,10)5-2-3-7(11)6(8)4-5/h2-4,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFICJTMKAFXYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(methylsulfonyl)benzenethiol

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